molecular formula C5H9NO3 B556444 N-Acetyl-DL-alanine CAS No. 1115-69-1

N-Acetyl-DL-alanine

Cat. No.: B556444
CAS No.: 1115-69-1
M. Wt: 131.13 g/mol
InChI Key: KTHDTJVBEPMMGL-UHFFFAOYSA-N
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Description

N-Acetyl-DL-alanine is a synthetic derivative of the amino acid alanine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the alanine molecule. The compound has the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is commonly used in biochemical research and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

N-Acetyl-DL-alanine primarily targets the enzyme Aldose Reductase . Aldose Reductase is a key enzyme involved in the polyol pathway, where it reduces glucose to sorbitol. This enzyme plays a significant role in various physiological and pathological processes, including diabetic complications.

Biochemical Analysis

Biochemical Properties

N-Acetyl-DL-alanine interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with aminoacylase, an enzyme that catalyzes the hydrolysis of N-acetyl amino acids . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For example, it binds to the active site of aminoacylase, leading to enzyme activation and subsequent biochemical reactions

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminoacylase, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-DL-alanine can be synthesized through the acetylation of DL-alanine. The process involves the reaction of DL-alanine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using immobilized enzymes. One common method involves the use of immobilized pig kidney aminoacylase for the optical resolution of N-acyl-DL-alanine. The enzyme is immobilized on a support material, and the reaction is carried out in a continuous flow system. The process is optimized for pH, temperature, and the presence of metal ions such as cobalt to enhance enzyme activity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-DL-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-DL-alanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-DL-alanine is unique due to its racemic mixture, which allows it to be used in studies requiring both enantiomers. This property makes it valuable in research focused on stereochemistry and enzyme specificity .

Properties

IUPAC Name

2-acetamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHDTJVBEPMMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-69-1, 19436-52-3, 97-69-8
Record name N-Acetylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acetyl-DL-alanine
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Record name NSC203819
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819
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Record name Acetylalanine
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Record name 1115-69-1
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Record name N-acetyl-DL-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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